[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
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Overview
Description
4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazinone core, which is known for its diverse biological activities. The presence of fluorine and methoxy groups further enhances its chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoro-4-methylbenzenesulfonamide with 2-chloro-4-methoxybenzoyl chloride under basic conditions, followed by cyclization to form the benzothiazinone ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiazinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Medicine
In medicine, the compound is being investigated for its anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets in cells makes it a promising therapeutic agent.
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: Similar structure but lacks the methoxy group.
4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: Contains a piperidinyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone enhances its solubility and reactivity compared to its analogs. This makes it more versatile for various applications, particularly in medicinal chemistry where solubility is crucial for drug development.
Properties
IUPAC Name |
[4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4S/c1-15-7-10-17(13-19(15)24)25-14-22(23(26)16-8-11-18(29-2)12-9-16)30(27,28)21-6-4-3-5-20(21)25/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBJYBPLCHOESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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